molecular formula C15H8FN3O2S B11584536 (5Z)-5-(3-fluorobenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3-fluorobenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11584536
M. Wt: 313.3 g/mol
InChI Key: WCKXYRJTTVXNRN-WQLSENKSSA-N
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Description

(5Z)-5-(3-fluorobenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that features a unique combination of fluorobenzylidene, furan, thiazole, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-fluorobenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Construction of the triazole ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.

    Introduction of the furan ring: The furan moiety is introduced through a cyclization reaction involving a suitable furan precursor.

    Formation of the fluorobenzylidene group: Finally, the fluorobenzylidene group is introduced via a condensation reaction with a fluorobenzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-fluorobenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzylidene and furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5Z)-5-(3-fluorobenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-fluorobenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Pathway Modulation: The compound can influence various cellular pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorobenzylidene group in (5Z)-5-(3-fluorobenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one imparts unique electronic properties, making it distinct from its analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets.

Properties

Molecular Formula

C15H8FN3O2S

Molecular Weight

313.3 g/mol

IUPAC Name

(5Z)-5-[(3-fluorophenyl)methylidene]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C15H8FN3O2S/c16-10-4-1-3-9(7-10)8-12-14(20)19-15(22-12)17-13(18-19)11-5-2-6-21-11/h1-8H/b12-8-

InChI Key

WCKXYRJTTVXNRN-WQLSENKSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CO4)S2

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N3C(=NC(=N3)C4=CC=CO4)S2

Origin of Product

United States

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